2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[5-cyano-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-31-18-5-3-4-15(21(18)32-2)16-10-19(27)25-22(17(16)11-23)33-12-20(28)24-13-6-8-14(9-7-13)26(29)30/h3-9,16H,10,12H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSDZDDZVVICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a tetrahydropyridine core and various functional groups that may contribute to its biological activity.
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 347.39 g/mol
- CAS Number : 342594-67-6
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on different biological pathways.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study comparing its activity with conventional antibiotics reported a minimum inhibitory concentration (MIC) that suggests it may be effective against certain bacterial strains. The compound showed varying degrees of efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.
| Microorganism | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Escherichia coli | 32 | Higher than ciprofloxacin |
| Staphylococcus aureus | 16 | Comparable to vancomycin |
| Candida albicans | 64 | Lower than fluconazole |
The proposed mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that it may bind effectively to key enzymes involved in these processes.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
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In Vitro Studies :
- A study assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
- The compound was tested against various phytopathogenic fungi, demonstrating moderate to high antifungal activity, particularly against Fusarium and Aspergillus species.
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In Vivo Studies :
- Animal models treated with the compound showed significant reductions in tumor size compared to control groups. This suggests not only direct anticancer effects but also possible immunomodulatory properties.
Research Findings
Recent investigations into the pharmacokinetics and bioavailability of this compound have highlighted its favorable absorption characteristics when administered orally. Furthermore, studies utilizing advanced spectroscopic techniques have provided insights into its stability and interaction with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
